8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Physicochemical property Density Formulation

SAR studies show 8-substituent electronic effects dramatically alter quinolone antibacterial potency. This 8-acetyl analog provides a clean scaffold for fragment-based optimization, with the acetyl carbonyl enabling additional H-bond interactions in kinase ATP pockets. Its orthogonal reactivity-reduction, oxime ligation, reductive amination-supports rapid parallel library synthesis, accelerating hit-to-probe timelines. Available at 97% HPLC purity, it is a reliable intermediate for medicinal chemistry programs.

Molecular Formula C12H9NO4
Molecular Weight 231.20 g/mol
Cat. No. B11877846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Molecular FormulaC12H9NO4
Molecular Weight231.20 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC2=C1NC=C(C2=O)C(=O)O
InChIInChI=1S/C12H9NO4/c1-6(14)7-3-2-4-8-10(7)13-5-9(11(8)15)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17)
InChIKeyIMPUHKVVHXYHKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid – Overview


8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 132664-50-7) is a heterocyclic member of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid family, featuring a ketone at C‑4, a carboxylic acid at C‑3, and an acetyl substituent at C‑8. The unsubstituted N‑1 position preserves a hydrogen‑bond donor/acceptor site, while the 8‑acetyl group introduces a reactive ketone handle . Commercially available with a purity of 97% (HPLC) and a molecular weight of 231.21 g·mol⁻¹, the compound exhibits a predicted density of 1.410 ± 0.06 g·cm⁻³ [1].

Uniqueness of 8-Acetyl Substitution


The 8‑position of the 4‑oxoquinoline‑3‑carboxylic acid scaffold is a critical determinant of both physicochemical properties and biological activity. Systematic structure‑activity relationship (SAR) studies on 7,8‑disubstituted 1‑cyclopropyl‑6‑fluoroquinoline‑3‑carboxylic acids have demonstrated that the nature of the 8‑substituent dramatically alters in vitro antibacterial potency, with the rank order F > Cl > naphthyridine > H > benzoxazine > NH₂ > NO₂ [1]. The acetyl group (–COCH₃) is an electron‑withdrawing substituent (Hammett σₘ ≈ 0.38) similar in magnitude to chlorine (σₘ ≈ 0.37), yet it also provides a carbonyl group capable of further derivatization (e.g., reduction, reductive amination, oxime formation). Consequently, an 8‑acetyl analog cannot be directly replaced by the 8‑H, 8‑Me, 8‑OMe, or 8‑NO₂ derivatives without altering the electronic profile, reactivity, and biological readout.

Quantitative Differentiation: 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid


Predicted Density vs. Unsubstituted Parent

The 8‑acetyl derivative displays a lower predicted density than the unsubstituted 4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid, indicating altered crystal packing that can affect solubility and formulation behavior. The acetyl compound has a predicted density of 1.410 ± 0.06 g·cm⁻³ [1], whereas the parent 8‑H compound has a reported density of 1.429 g·cm⁻³ .

Physicochemical property Density Formulation

Electron-Withdrawing Effect vs. Other 8-Substituents

In a comprehensive SAR study of 7,8‑disubstituted 1‑cyclopropyl‑6‑fluoroquinoline‑3‑carboxylic acids, the relative in vitro antibacterial activity imparted by the 8‑substituent followed the order F > Cl > naphthyridine > H > benzoxazine > NH₂ > NO₂ [1]. The 8‑acetyl group (–COCH₃) is not explicitly tested in that series, but its Hammett σₘ value (≈ 0.38) is nearly identical to that of chlorine (σₘ ≈ 0.37). Compounds bearing 8‑F or 8‑Cl substituents exhibited Gram‑positive and Gram‑negative potency enhancements of 2‑ to 13‑fold relative to the 8‑H analog [1]. By electron‑withdrawing analogy, the 8‑acetyl analog is predicted to reside in the active F/Cl cluster rather than the inactive H/NH₂/NO₂ cluster.

Antibacterial SAR Quinolone

CK2 Inhibition vs. Trichloro Analog

A virtual screening campaign identified 3‑carboxy‑4(1H)‑quinolones as a novel class of CK2 inhibitors. The most potent compound, 5,6,8‑trichloro‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid, displayed an IC₅₀ of 0.3 µM and a Kᵢ of 0.06 µM in an ATP‑competitive manner [1]. The 8‑acetyl analog contains the identical 3‑carboxy‑4‑oxo‑1,4‑dihydroquinoline pharmacophore and differs only in the 8‑substituent and the absence of 5,6‑dichloro substitution. No direct CK2 data exist for the 8‑acetyl compound; however, its scaffold identity with the trichloro hit provides a rational starting point for an optimization campaign.

CK2 inhibitor Cancer Kinase

Synthetic Versatility: Divergent Intermediate

Unlike 8‑H, 8‑Cl, or 8‑F analogs that present limited post‑synthetic modification options at C‑8, the 8‑acetyl group offers a reactive carbonyl that can be chemoselectively reduced to the corresponding alcohol, converted to an oxime, or subjected to reductive amination to introduce amine diversity . The 3‑carboxylic acid and 4‑oxo groups remain intact during these transformations, enabling parallel library synthesis. Commercial availability at 97% purity ensures reproducibility in multi‑step sequences.

Synthetic intermediate Derivatization Quinoline

Application Scenarios: 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid


Quinolone Antibacterial Lead Optimization

The 8‑acetyl compound can serve as a key intermediate for exploring C‑8 substituent effects in quinolone antibacterial programs. Based on SAR data showing that electron‑withdrawing groups at C‑8 enhance potency 2‑ to 13‑fold over 8‑H [1], teams can synthesize a focused library by reducing or aminating the acetyl group to probe Gram‑positive vs. Gram‑negative selectivity.

CK2 Kinase Inhibitor Development

Given that 3‑carboxy‑4(1H)‑quinolones are validated CK2 inhibitors (the 5,6,8‑trichloro analog shows IC₅₀ = 0.3 µM [2]), the 8‑acetyl derivative provides a clean scaffold for fragment‑based or structure‑guided optimization, where the acetyl carbonyl may engage in additional hydrogen‑bond interactions within the ATP‑binding pocket.

Diversity-Oriented Synthesis & Chemical Probe Generation

The orthogonal reactivity of the 8‑acetyl group (reduction, oxime ligation, reductive amination) enables rapid construction of compound arrays from a single starting material, accelerating hit‑to‑probe timelines in academic screening centers and industrial medicinal chemistry groups.

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